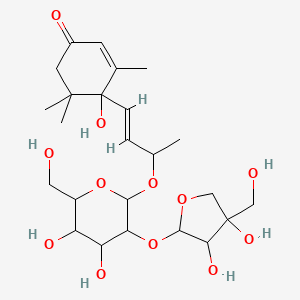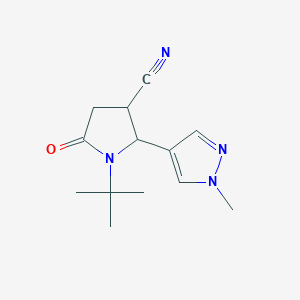![molecular formula C32H36N2O7 B12310870 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[(2,4-dimetoxifenil)metil-[2-(9H-fluoren-9-ilmetoxicarbonilamino)-4-metilpentanoil]amino]acético es un compuesto orgánico complejo con la fórmula molecular C32H29NO7. Es conocido por sus aplicaciones en la síntesis de péptidos y como un enlace en la síntesis de péptidos en fase sólida .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-[(2,4-dimetoxifenil)metil-[2-(9H-fluoren-9-ilmetoxicarbonilamino)-4-metilpentanoil]amino]acético implica múltiples pasos. Un método común incluye la reacción de la 2,4-dimetoxibencilamina con el cloruro de 9H-fluoren-9-ilmetoxicarbonilo (Fmoc-Cl) para formar un intermedio. Este intermedio se hace reaccionar luego con ácido 4-metilpentanoico en condiciones específicas para producir el producto final .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto generalmente implican la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. Estos métodos garantizan alta pureza y rendimiento, lo que hace que el compuesto sea adecuado para diversas aplicaciones de investigación e industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-[(2,4-dimetoxifenil)metil-[2-(9H-fluoren-9-ilmetoxicarbonilamino)-4-metilpentanoil]amino]acético experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el compuesto reacciona con nucleófilos en condiciones básicas
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en medio acuoso o alcohólico
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El ácido 2-[(2,4-dimetoxifenil)metil-[2-(9H-fluoren-9-ilmetoxicarbonilamino)-4-metilpentanoil]amino]acético se utiliza ampliamente en la investigación científica, que incluye:
Química: Como enlace en la síntesis de péptidos en fase sólida.
Biología: En el estudio de las interacciones proteína-proteína e interacciones enzima-sustrato.
Industria: Utilizado en la síntesis de moléculas orgánicas complejas y péptidos .
Mecanismo De Acción
El mecanismo de acción del ácido 2-[(2,4-dimetoxifenil)metil-[2-(9H-fluoren-9-ilmetoxicarbonilamino)-4-metilpentanoil]amino]acético involucra su papel como enlace en la síntesis de péptidos. Facilita la unión de aminoácidos a la cadena peptídica en crecimiento, asegurando la secuencia y estructura correctas. Los objetivos moleculares incluyen los grupos amino y carboxilo de los aminoácidos, y las vías involucradas son las relacionadas con la formación del enlace peptídico .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-[(2,4-dimetoxifenil)(Fmoc-amino)metil]fenoxiacético
- Ácido 2-(4-etil-2,5-dimetoxifenil)acético, éster metílico
- Ácido (S)-2-((((9H-fluoren-9-il)metoxi)carbonil)amino)-4-metoxibutanoico
Unicidad
El ácido 2-[(2,4-dimetoxifenil)metil-[2-(9H-fluoren-9-ilmetoxicarbonilamino)-4-metilpentanoil]amino]acético es único debido a su estructura específica, que le permite actuar como un enlace eficiente en la síntesis de péptidos. Su capacidad de formar enlaces estables con aminoácidos y su alta pureza lo convierten en una opción preferida en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C32H36N2O7 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36) |
Clave InChI |
XJMDVCIMLFGAOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)




![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)


